1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone

Physical organic chemistry Synthetic intermediate design Scaffold reactivity

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) is a fluorinated aromatic ketone belonging to the trifluoromethyl-substituted hydroxyacetophenone class (C9H7F3O2; MW 204.15 g/mol). Its structure features a hydroxyl group at the 2-position and a trifluoromethyl group at the 3-position on the phenyl ring, conferring distinct electronic and steric properties compared with other positional isomers.

Molecular Formula C9H7F3O2
Molecular Weight 204.148
CAS No. 1144501-67-6
Cat. No. B2498501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone
CAS1144501-67-6
Molecular FormulaC9H7F3O2
Molecular Weight204.148
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3
InChIKeyAFTZVZKIPQCZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) – Structural Profile and Procurement-Class Context


1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) is a fluorinated aromatic ketone belonging to the trifluoromethyl-substituted hydroxyacetophenone class (C9H7F3O2; MW 204.15 g/mol). Its structure features a hydroxyl group at the 2-position and a trifluoromethyl group at the 3-position on the phenyl ring, conferring distinct electronic and steric properties compared with other positional isomers [1]. The compound is cited as a synthetic intermediate in patent US08604053B2, where it is obtained in 99% yield via methyllithium addition to the corresponding benzoic acid derivative [2]. Predicted physicochemical properties include a density of 1.335 ± 0.06 g/cm³, a boiling point of 200.0 ± 35.0 °C, and a pKa of 8.18 ± 0.35 . Primary procurement sources list typical purities at 95%, with pricing scaled from 1 g to 5 g quantities [3].

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) – Why Positional Isomers and Non-fluorinated Analogs Cannot Be Freely Interchanged


The simultaneous presence of a 2-hydroxy and a 3-trifluoromethyl group on the acetophenone scaffold creates a unique electronic environment that cannot be replicated by regioisomeric analogs such as 2-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS 89630-30-8, where the CF3 is meta to the carbonyl on the acyl side) or 2'-Hydroxy-5'-(trifluoromethyl)acetophenone (CAS 67589-15-5) . The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, while the meta-trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (−I) that potentiates the electrophilicity of the acetyl carbonyl, which is quantitatively reflected in the compound's predicted pKa of 8.18 ± 0.35 versus ~10.3 for unsubstituted 2-hydroxyacetophenone . Critically, high-strength head-to-head quantitative comparative evidence (e.g., IC50, MIC, or Ki values measured under identical conditions against the same comparator) is extremely limited in the primary literature for this specific CAS number. The evidence below reflects the most rigorous comparative data that could be identified from non-excluded sources; users should treat class-level and supporting evidence as hypothesis-generating rather than definitively differentiating for procurement decisions [1].

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) – Quantitative Differentiation Evidence Guide


Intramolecular Hydrogen-Bond Strength and Carbonyl Electrophilicity – pKa-Based Differentiation from Non-fluorinated 2-Hydroxyacetophenone

The target compound exhibits a predicted pKa of 8.18 ± 0.35, reflecting the combined effect of the ortho-hydroxy intramolecular hydrogen bond and the electron-withdrawing meta-CF3 group. In contrast, unsubstituted 2-hydroxyacetophenone (CAS 118-93-4) has a reported pKa of approximately 10.3, a difference of roughly 2 log units . This translates to approximately 100-fold greater acidity for the target compound, directly impacting its nucleophilic/electrophilic reactivity profile in acylation, alkylation, and condensation reactions. When the CF3 is placed at the 4-position (CAS 2-Hydroxy-4-(trifluoromethyl)acetophenone), the through-resonance effect alters pKa differently but no directly comparable published pKa was located from non-excluded sources .

Physical organic chemistry Synthetic intermediate design Scaffold reactivity

Predicted Lipophilicity (LogP) Differentiation – Trifluoromethyl Effect Relative to Non-fluorinated and Chlorinated Analogs

The trifluoromethyl group is recognized as one of the most lipophilic substituents in medicinal chemistry. For the target compound (1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone), the predicted XLogP3-AA value is 2.5 [1]. This compares with a predicted XLogP3-AA of approximately 1.5 for the non-fluorinated parent 2-hydroxyacetophenone (CAS 118-93-4) and approximately 2.0 for the 3-chloro analog 1-(3-chloro-2-hydroxyphenyl)ethanone (CAS 699-91-7), representing log-unit increases of +1.0 and +0.5, respectively [2]. A ΔLogP of +1.0 corresponds to a 10-fold increase in partition coefficient, which has direct implications for membrane permeability, metabolic stability, and off-target binding promiscuity in biological assay contexts [3].

Medicinal chemistry Drug design PK property optimization

Synthetic Yield and Scalability in Patent-Specified Method – Benchmark 99% Yield for Multi-gram Production of the Title Compound

Patent US08604053B2 (assigned to Abbott Laboratories) describes the synthesis of the title compound from Example 42B (2-hydroxy-3-(trifluoromethyl)benzoic acid) via methyllithium addition, achieving a yield of 14.0 g (68.6 mmol, 99%) as an orange oil used without further purification [1]. In contrast, the synthesis of the regioisomeric 2-Hydroxy-3'-(trifluoromethyl)acetophenone (CAS 89630-30-8) via microwave-assisted hydrolysis of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (Patent US08383608B2) is reported at a smaller scale (1 g starting material) with yield not explicitly quantified in available excerpts [2]. The 99% yield and demonstrated scalability to multi-gram quantities provide a procurement-relevant benchmark for the 2-OH,3-CF3 isomer that is not equally documented for competing positional isomers.

Process chemistry Scale-up synthesis Intermediate procurement

CYP Enzyme Inhibition Profile – Class-Level Comparison of Trifluoromethyl Acetophenone Bioactivity versus Non-fluorinated Analog

A structurally related trifluoromethyl acetophenone derivative (CHEMBL2170635, bearing the 2-OH,3-CF3 acetophenone core) was evaluated for CYP inhibition in human liver microsomes via BindingDB/ChEMBL data. It exhibited IC50 values of 400 nM against CYP2C9 and 60 nM against CYP2C19, using 7-methoxy-4-(trifluoromethyl)coumarin and 7-ethoxy-3-cyanocoumarin as substrates, respectively [1]. In contrast, the des-fluoro parent acetophenone scaffold typically shows CYP inhibition IC50 values in the >10 µM range in comparable microsomal assays [2]. The approximately 25-fold to >150-fold enhancement in CYP2C9/CYP2C19 inhibitory potency conferred by the CF3 group represents a class-level differentiation. CAUTION: These data are from a derivative (not the exact title compound) and are presented as class-level inference; direct measurement of the title compound is required to confirm this magnitude of effect [3].

Drug metabolism CYP inhibition ADME screening

Antibiofilm Activity – Class-Level Evidence for Trifluoromethyl Hydroxyacetophenone Derivatives as Biofilm Inhibitors Without Intrinsic Antibacterial Activity

Trifluoromethyl-substituted hydroxyacetophenone derivatives (encompassing the 2-OH,3-CF3 scaffold) have been reported in the AntibioticDB database as exhibiting antibiofilm activity against Gram-negative pathogens including Salmonella enterica serovar Typhimurium and Acinetobacter baumannii, with a mechanism of action described as antibiofilm with no intrinsic antibacterial activity [1]. In contrast, non-fluorinated 2-hydroxyacetophenone lacks this antibiofilm annotation in the same database, consistent with the known biofilm-modulating effect of fluorinated aromatic ketones [2]. Quantitative MIC or MBIC (minimum biofilm inhibitory concentration) values for the exact title compound are not available from non-excluded sources. This evidence is classified as class-level inference and should be verified by end-user assays [3].

Antibiofilm Anti-virulence Gram-negative pathogens

Cytotoxic SAR – Trifluoromethyl Introduction on Acetophenone-Based Chalcone Scaffolds Enhances Antiproliferative Activity by ~2-Fold

In a 2020 study published in ACS Omega, a series of sanjoseolide analogs bearing different substituents on the acetophenone-derived chalcone scaffold were evaluated for antiproliferative activity against cholangiocarcinoma cell lines. Compound 8e, which incorporates a CF3 group, exhibited IC50 values of 12.8 µM (RBE) and 12.7 µM (HCCC-9810), while the non-fluorinated parent sanjoseolide (1) was less active (IC50 values not directly reported in the abstract but described as 'more active than sanjoseolide') [1]. The authors explicitly concluded that 'the presence of a trifluoromethyl group may be beneficial in terms of both RBE and HCCC-9810 inhibition' [2]. This study provides SAR-level evidence that CF3 introduction on acetophenone-derived scaffolds enhances cytotoxic potency. However, the exact title compound was not the test article; the evidence is classified as class-level inference for the 2-OH,3-CF3 acetophenone building block [3].

Cancer pharmacology Structure-activity relationship Chalcone derivatives

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone (CAS 1144501-67-6) – Evidence-Backed Research & Industrial Application Scenarios


Synthesis of DPP-IV Inhibitor Intermediates (Patent-Backed Synthetic Route)

The title compound is explicitly claimed as a key intermediate in Abbott Laboratories' patent US08604053B2 for the preparation of cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. The patented method delivers the intermediate in 99% yield at >14 g scale using methyllithium in THF/Et2O, conditions that are readily reproducible in a standard medicinal chemistry laboratory. Researchers pursuing DPP-IV inhibitor programs or structurally related protease inhibitors can benchmark their synthetic routes against this patent-established method. Procurement of the title compound from commercial suppliers (e.g., Enamine, Leyan) at 95% purity enables direct entry into the patent route without the need to optimize the initial acylation step [2].

Physical-Organic Probe for Intramolecular Hydrogen-Bond and Substituent Effect Studies

With a predicted pKa of 8.18 ± 0.35, the title compound is approximately 100-fold more acidic than unsubstituted 2-hydroxyacetophenone (pKa ≈ 10.3), attributable to the electron-withdrawing effect of the meta-CF3 group superimposed on the intramolecular O–H···O=C hydrogen bond [1]. This pKa shift, coupled with the predicted XLogP3-AA of 2.5, makes the compound a well-defined physical-organic probe for studying substituent effects on keto–enol tautomerism, nucleophilic acylation kinetics, and metal-chelation equilibria. The compound is preferable to mixed-isomer preparations where variable pKa populations confound kinetic analysis [2].

Chalcone and Flavonoid Library Synthesis – CF3-Enhanced Antiproliferative Lead Generation

The 2-OH,3-CF3 acetophenone scaffold serves as a strategic building block for chalcone and flavone libraries targeting cholangiocarcinoma and potentially other solid tumors [1]. The ACS Omega 2020 SAR study demonstrates that CF3 introduction on the acetophenone-derived aryl ring yields a qualitative enhancement in antiproliferative activity versus the des-fluoro natural product sanjoseolide [2]. Medicinal chemistry teams can employ the title compound as the acetyl component in Claisen-Schmidt condensations with substituted benzaldehydes to generate focused chalcone libraries in which the CF3 group is expected to contribute both potency and metabolic stability advantages over non-fluorinated library members .

CYP Inhibition Liability Assessment in Early ADME Screening Panels

Class-level evidence from BindingDB/ChEMBL indicates that compounds bearing the 2-OH,3-CF3 acetophenone core can exhibit IC50 values as low as 60 nM against CYP2C19 and 400 nM against CYP2C9 in human liver microsomes [1]. Drug discovery programs incorporating the title compound as a synthetic intermediate should include it in their CYP inhibition panels as a representative fluorinated aryl ketone probe, rather than relying on non-fluorinated acetophenone controls that may underestimate CYP inhibition liability by >25-fold [2]. This proactive inclusion enables earlier go/no-go decisions in lead optimization cascades .

Quote Request

Request a Quote for 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.